Amyl Nitrite

Catalog No.
S518846
CAS No.
110-46-3
M.F
C5H11ONO
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amyl Nitrite

CAS Number

110-46-3

Product Name

Amyl Nitrite

IUPAC Name

3-methylbutyl nitrite

Molecular Formula

C5H11ONO
C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3

InChI Key

OWFXIOWLTKNBAP-UHFFFAOYSA-N

SMILES

CC(C)CCON=O

solubility

Decomposes (NTP, 1992)
less than 0.1 mg/mL at 64 °F (NTP, 1992)
MISCIBLE WITH ETHER, ALCOHOL, CHLOROFORM
Very slightly soluble in water
Solubility in water: none

Synonyms

isoamyl nitrite, isopentyl nitrite

Canonical SMILES

CC(C)CCON=O

The exact mass of the compound Isoamyl nitrite is 117.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)miscible with ether, alcohol, chloroformvery slightly soluble in watersolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrites - Supplementary Records. It belongs to the ontological category of nitrite esters in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isoamyl nitrite (also known as isopentyl nitrite or amyl nitrite) is a highly versatile, organic-soluble alkyl nitrite primarily utilized as a nitrosating agent and a source of the nitrosonium ion (NO⁺) in synthetic chemistry. With a boiling point of approximately 99 °C, this clear, light yellow liquid offers distinct thermal handling advantages over lower-molecular-weight analogs. It is a critical reagent for nonaqueous diazotization, Sandmeyer-type halogenations, and the aprotic generation of benzyne from anthranilic acid. By enabling reactions in organic solvents such as acetonitrile, THF, and DMF, isoamyl nitrite allows chemists to bypass the harsh aqueous mineral acids required by traditional inorganic nitrites, preserving acid-sensitive functional groups during complex late-stage syntheses.

Substituting isoamyl nitrite with generic inorganic alternatives like sodium nitrite or highly volatile analogs like tert-butyl nitrite frequently leads to process failures or severe yield reductions. Sodium nitrite mandates the use of aqueous mineral acids, which rapidly hydrolyze acid-labile functional groups and immediately quench highly electrophilic intermediates—such as benzyne—to form unwanted phenol byproducts. Conversely, while tert-butyl nitrite allows for nonaqueous conditions, its low boiling point (61–63 °C) results in rapid evaporative loss during reactions requiring elevated temperatures (e.g., >65 °C), necessitating pressurized reactors to maintain stoichiometry. Isoamyl nitrite bridges this gap, providing both organic solubility and the thermal stability required for unpressurized, higher-temperature transformations without compromising functional group tolerance [1].

Superior Reagent Retention in Elevated-Temperature Cycloadditions

In the synthesis of 3,5-disubstituted isoxazoles via nitrile oxide intermediates, the choice of alkyl nitrite directly dictates process scalability and yield. Isoamyl nitrite (bp ~99 °C) remains in the liquid phase at elevated reaction temperatures, whereas tert-butyl nitrite (bp ~61 °C) suffers from severe evaporative loss. In a direct comparison for a complex hDGAT1 inhibitor precursor at 65 °C, substituting tert-butyl nitrite with isoamyl nitrite increased the yield from 16% to 28%, and generally drove yields up to 74–96% for standard substrates .

Evidence DimensionProcessability and yield at elevated temperature (65 °C)
Target Compound DataIsoamyl nitrite enables unpressurized reactions, yielding 28% for complex hDGAT1 inhibitors (74–96% for standard substrates)
Comparator Or Baselinetert-Butyl nitrite yields only 16% due to evaporative reagent loss
Quantified Difference75% relative increase in yield for complex substrates by preventing reagent boil-off
ConditionsOne-pot reaction of aldoximes and terminal alkynes in ethyl methyl ketone at 65 °C

Procurement of isoamyl nitrite prevents reagent loss and avoids the need for pressurized reactors when performing nitrosations or cycloadditions above 60 °C.

Nonaqueous Diazotization for Acid-Sensitive Substrates

Traditional Sandmeyer reactions rely on sodium nitrite and strong aqueous acids, which are incompatible with complex pharmaceutical intermediates. Isoamyl nitrite serves as an organic-soluble source of the nitrosonium ion, enabling diazotization in anhydrous solvents like acetonitrile. This nonaqueous approach successfully yields cross-coupled products, such as diaryl sulfones and trifluoromethylated arenes, in 47–82% yields while fully preserving acid-labile functional groups (ethers, esters, amides) that would be destroyed under standard aqueous conditions [1].

Evidence DimensionFunctional group tolerance in diazotization
Target Compound DataIsoamyl nitrite in anhydrous acetonitrile preserves 100% of acid-labile groups, yielding 47–82% of target cross-coupled arenes
Comparator Or BaselineSodium nitrite requires aqueous HCl/H2SO4, causing rapid hydrolysis of sensitive groups
Quantified DifferenceComplete elimination of acid-catalyzed hydrolysis side-reactions
ConditionsCopper-catalyzed Sandmeyer-type reactions in anhydrous organic solvents at 0–25 °C

Allows buyers to perform late-stage functionalization on complex, acid-sensitive pharmaceutical intermediates without degradation.

Aprotic Aryne Generation from Anthranilic Acid

The generation of benzyne from anthranilic acid is a foundational method for synthesizing polycyclic aromatic compounds, but it requires strictly aprotic conditions. Utilizing isoamyl nitrite allows for the 100% aprotic generation of benzyne in solvents like THF or DCE. If aqueous sodium nitrite is used as a substitute, the introduced water acts as a nucleophile, immediately quenching the highly electrophilic benzyne intermediate to form phenol, completely preventing the desired Diels-Alder trapping by dienes .

Evidence DimensionBenzyne intermediate survival and trapping yield
Target Compound DataIsoamyl nitrite enables efficient in situ trapping of benzyne by dienes in aprotic solvents
Comparator Or BaselineAqueous sodium nitrite results in 0% trapping, as water quenches the intermediate to form phenol
Quantified DifferenceComplete shift from byproduct formation (phenol) to target cycloaddition product
ConditionsDiazotization of anthranilic acid followed by thermal decomposition and diene trapping

Essential for synthesizing complex polycyclic aromatic compounds via aryne trapping where water must be strictly excluded.

Selective Nitrosation Under Mildly Basic Conditions

Certain phenolic substrates, such as 3-aryl-1-naphthols, fail to undergo correct nitrosation under standard acidic conditions. Isoamyl nitrite enables a unique basic nitrosation pathway. When reacted with isoamyl nitrite and potassium carbonate in DMF, these naphthols are successfully converted to 1,4-naphthoquinone monooximes in ~59% yield. In contrast, the standard aqueous acidic sodium nitrite method either fails to proceed or yields the incorrect ortho-nitrosated isomer [1].

Evidence DimensionTarget yield and regioselectivity under non-acidic conditions
Target Compound DataIsoamyl nitrite + K2CO3 in DMF yields ~59% of the target para-nitrosated 1,4-naphthoquinone monooxime
Comparator Or BaselineStandard aqueous acidic sodium nitrite yields 0% of the target isomer (fails or gives ortho-isomer)
Quantified DifferenceEnables successful para-nitrosation where traditional reagents completely fail
ConditionsBasic nitrosation in DMF with K2CO3 vs. aqueous acidic media

Provides a critical alternative pathway for nitrosating substrates that are unreactive or undergo side-reactions in standard acidic media.

Aprotic Benzyne Generation for Polycyclic Synthesis

Where this compound is the right choice for generating arynes from anthranilic acid in THF or DCE, ensuring the highly reactive intermediate is trapped by dienes rather than being quenched by water to form phenol.

Elevated-Temperature Dipolar Cycloadditions

Where this compound is the right choice for in situ nitrile oxide generation at temperatures >65 °C, outperforming volatile analogs like tert-butyl nitrite by remaining in the liquid phase and driving higher yields of complex isoxazoles without pressurized equipment .

Late-Stage Nonaqueous Sandmeyer Reactions

Where this compound is the right choice for converting arylamines to aryl halides or trifluoromethylated arenes in anhydrous acetonitrile, preserving acid-labile functional groups that would degrade under standard sodium nitrite/HCl conditions[1].

Mild Basic Nitrosation of Phenols

Where this compound is the right choice for the selective para-nitrosation of complex naphthols in DMF/K2CO3, providing a viable pathway when traditional acidic nitrosation fails or yields incorrect regioselectivity [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals.
Isoamyl nitrite is a clear yellow liquid. (NTP, 1992)
Yellowish transparent liquid with a penetrating, somewhat fruity odor; Unstable, decomposed by light and air; [Merck Index] Colorless liquid; [MSDSonline]
Liquid
YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Yellowish, transparent liquid

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Boiling Point

219 °F at 760 mmHg (NTP, 1992)
205 to 210 °F at 760 mmHg (NTP, 1992)
99.2 °C
97-99 °C

Flash Point

50 °F (NTP, 1992)
less than 69 °F (NTP, 1992)
3 °C

Heavy Atom Count

8

Taste

Pungent, aromatic taste

Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.0 (Air=1)
Relative vapor density (air = 1): 4.0

Density

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8528 at 68 °F (NTP, 1992) - Less dense than water; will float
0.875 @ 25 °C
Relative density (water = 1): 0.875

Odor

Penetrating fragrant, somewhat fruity odor

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5N0U5TUC9Z

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (10.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (10.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (92.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (10.14%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the rapid relief of angina pectoris.

Therapeutic Uses

...In emergency treatment of cyanide poisoning... for this purpose, sodium nitrite is employed iv, but amyl nitrite may be inhaled while solution of sodium nitrite is being prepared.
In angina pectoris, pain is eased by vasodilation of coronary arteries produced by amyl nitrite.
Basic pharmacological action of nitrites is to relax smooth muscle. Relaxation is nonspecific... /nitrites/
Amyl nitrite also has been used to produce changes in the intensity of heart murmurs. Murmurs resulting from stenosis of any of the 4 cardiac valves or from idiopathic hypertrophic subaortic stenosis will become louder after amyl nitrite administration. Murmurs resulting from aortic or mitral regurgitation usually decrease in intensity.
For more Therapeutic Uses (Complete) data for ISOAMYL NITRITE (8 total), please visit the HSDB record page.

Mechanism of Action

Amyl nitrite's antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation. Amyl nitrite is a source of nitric oxide, which accounts for the mechanism described above. As an antidote (to cyanide poisoning), amyl nitrite promotes formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin.

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Phosphorus-oxygen lyases [EC:4.6.1.-]
GUCY1B [HSA:2983] [KO:K12319]

Vapor Pressure

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992)
26.3 [mmHg]
Vapor pressure, kPa at 20 °C: 3.5

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

110-46-3

Absorption Distribution and Excretion

Amyl nitrite vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation.
Amyl nitrite is readily absorbed via the respiratory tract...
Approx 1/3 of the inhaled amy nitrite is excreted in the urine.

Metabolism Metabolites

Hepatic. The drug is metabolized rapidly, probably by hydrolytic denitration; approximately one-third of the inhaled amyl nitrite is excreted in the urine.
Amyl nitrite ... probably is rapidly hydrolyzed to isoamyl alcohol and nitrite ion.

Wikipedia

Carbonate

Drug Warnings

The nitrates and nitrites should be used with caution, if at all, in patients with increased intracranial pressure (e.g., head trauma, cerebral hemorrhage) and are contraindicated in patients with severe anemia or with a previous idiosyncratic or hypersensitivity reaction to these drugs. /Nitrates and nitrites/
Since amyl nitrite increases intraocular pressure as well as that of cerebrospinal fluid, it should be used with caution in pt with glaucoma or cerebral hemorrhage.
Headache, the most frequent adverse effect may be severe (persistent or transient) and is perceived as a pulsating, throbbing sensation; headache is especially common after inhalation of amyl nitrite. /Nitrates and nitrites/
VET: Causes intense and rapid lowering of blood pressure and increases in heart rate.
For more Drug Warnings (Complete) data for ISOAMYL NITRITE (7 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of isoamyl alcohol and nitrous acid.
Prepared by nitrosation of isopentyl alcohol ... .

General Manufacturing Information

Nitrous acid, 3-methylbutyl ester: ACTIVE
Incompatibilities: alcohol, antipyrine, caustic alkalies, alkaline carbonates, potassium iodide, bromides, ferrous salts.

Analytic Laboratory Methods

NMR ANALYSIS OF PHARMACEUTICALS. DETERMINATION OF AMYL NITRITE IN ITS INHALANT DOSAGE FORM.

Storage Conditions

Amyl nitrite inhalant should be packaged in unit-dose containers, wrapped loosely in gauze or other suitable material, and stored at 2-15 °C. A stabilizer, such as diphenylamine or epoxolol, is added to the commercially available products. The drug should be protected from light.
MATERIAL...STORED IN /COOL/ PLACES...PROVIDE ADEQUATE VENTILATION...LOCATE STORAGE AREA...AWAY FROM AREAS OF FIRE HAZARD... HIGHLY FLAMMABLE IE REDUCING OR EASILY OXIDIZED MATERIALS MUST BE KEPT APART FROM...OXIDIZING AGENTS, MATERIALS...SUSCEPTIBLE TO SPONTANEOUS HEATING...

Interactions

...Its effect can be antagonized by any drug that can activate smooth muscle under consideration. Thus, nitrite is functional antagonist of norepinephrine, acetylcholine, histamine... /nitrite/

Stability Shelf Life

Unstable and decomposition on exposure to air and light.
MOISTURE ACCELERATES DECOMP

Dates

Last modified: 08-15-2023
1: Moriwaki R. [Amyl nitrite, sodium nitrite, sodium thiosulfate]. Chudoku Kenkyu. 2015 Dec;28(4):383-7. Review. Japanese. PubMed PMID: 26975081.
2: Kishikawa N, Kondo N, Amponsaa-Karikari A, Kodamatani H, Ohyama K, Nakashima K, Yamazaki S, Kuroda N. Rapid determination of isoamyl nitrite in pharmaceutical preparations by flow injection analysis with on-line UV irradiation and luminol chemiluminescence detection. Luminescence. 2014 Feb;29(1):8-12. doi: 10.1002/bio.2466. Epub 2013 Jan 9. PubMed PMID: 23299968.
3: Filliatre L, Broséus J, Pissard S, Mekki C, Feugier P, Perrin J. Amyl nitrite inhalation, a "volatile" anemia. Am J Hematol. 2016 Jun;91(4):448. doi: 10.1002/ajh.24229. PubMed PMID: 26526075.
4: Lavon O, Bentur Y. Does amyl nitrite have a role in the management of pre-hospital mass casualty cyanide poisoning? Clin Toxicol (Phila). 2010 Jul;48(6):477-84. doi: 10.3109/15563650.2010.505573. Review. PubMed PMID: 20653465.
5: Cambal LK, Weitz AC, Li HH, Zhang Y, Zheng X, Pearce LL, Peterson J. Comparison of the relative propensities of isoamyl nitrite and sodium nitrite to ameliorate acute cyanide poisoning in mice and a novel antidotal effect arising from anesthetics. Chem Res Toxicol. 2013 May 20;26(5):828-36. doi: 10.1021/tx400103k. Epub 2013 Apr 19. PubMed PMID: 23536974; PubMed Central PMCID: PMC5555309.
6: Mullens AB, Young RM, Dunne MP, Norton G. The Amyl Nitrite Expectancy Questionnaire for Men who have Sex with Men (AEQ-MSM): a measure of substance-related beliefs. Subst Use Misuse. 2011;46(13):1642-50. doi: 10.3109/10826084.2011.599096. Epub 2011 Jul 27. PubMed PMID: 21793709.
7: Hendricks SK, Ross B, Colvard MA, Cahill D, Shy K, Benedetti TJ. Amyl nitrite: use as a smooth muscle relaxant in difficult preterm cesarean section. Am J Perinatol. 1992 Jul;9(4):289-92. PubMed PMID: 1352684.
8: Reggad A, Ficko C, Andriamanantena D, Flateau C, Rapp C. [Acute hemolytic anemia in an HIV patient after inhalation of amyl nitrite]. Med Mal Infect. 2012 Dec;42(12):619-20. doi: 10.1016/j.medmal.2012.07.008. Epub 2012 Nov 12. French. PubMed PMID: 23153833.
9: Greig LD, Leslie SJ, Gibb FW, Tan S, Newby DE, Webb DJ. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index. Br J Clin Pharmacol. 2005 Mar;59(3):265-70. PubMed PMID: 15752371; PubMed Central PMCID: PMC1884783.
10: Chrysant SG, Dunn FG, De Carvalho JG, Adamopoulos PN, Frolich ED. Action of Nitroglycerin and amyl nitrite in labile and essential hypertension: hemodynamic differences. Arch Intern Med. 1977 Dec;137(12):1702-5. PubMed PMID: 412475.
11: Minitti MP, Zhang Y, Rosenberg M, Brogaard RY, Deb S, Sølling TI, Weber PM. Far-UV photochemical bond cleavage of n-amyl nitrite: bypassing a repulsive surface. J Phys Chem A. 2012 Jan 19;116(2):810-9. doi: 10.1021/jp209727g. Epub 2012 Jan 9. PubMed PMID: 22175717.
12: Nicol LM, Mills NL, Starkey IR. Amyl nitrite induced cerebral and coronary vasospasm. QJM. 2011 Jan;104(1):83-4. doi: 10.1093/qjmed/hcq162. Epub 2010 Sep 15. PubMed PMID: 20843773.
13: Burkholder DB, Boes CJ. Silas Weir Mitchell on epilepsy therapy in the late 19th to early 20th centuries. Can J Neurol Sci. 2014 Nov;41(6):769-72. doi: 10.1017/cjn.2014.42. Epub 2014 Nov 10. PubMed PMID: 25384100.
14: Ayoub C, Geske JB, Larsen CM, Scott CG, Klarich KW, Pellikka PA. Comparison of Valsalva Maneuver, Amyl Nitrite, and Exercise Echocardiography to Demonstrate Latent Left Ventricular Outflow Obstruction in Hypertrophic Cardiomyopathy. Am J Cardiol. 2017 Dec 15;120(12):2265-2271. doi: 10.1016/j.amjcard.2017.08.047. Epub 2017 Sep 19. PubMed PMID: 29054275.
15: Dodds WJ, Stewart ET, Kishk SM, Kahrilas PJ, Hogan WJ. Radiologic amyl nitrite test for distinguishing pseudoachalasia from idiopathic achalasia. AJR Am J Roentgenol. 1986 Jan;146(1):21-3. PubMed PMID: 2866701.
16: Muehlschlegel JD, Lobato EB, Kirby DS, Arnaoutakis G, Sidi A. Inhaled amyl nitrite effectively reverses acute catastrophic thromboxane-mediated pulmonary hypertension in pigs. Ann Card Anaesth. 2007 Jul;10(2):113-20. PubMed PMID: 17644883.
17: Gruetter CA, Kadowitz PJ, Ignarro LJ. Methylene blue inhibits coronary arterial relaxation and guanylate cyclase activation by nitroglycerin, sodium nitrite, and amyl nitrite. Can J Physiol Pharmacol. 1981 Feb;59(2):150-6. PubMed PMID: 6112057.
18: Niarchos AP, Tahmooressi P, Tarazi RC. Comparison of heart rate and blood pressure response to amyl nitrite, isoproterenol, and standing before and during acute beta-adrenergic blockade with intravenous propranolol. Am Heart J. 1978 Jul;96(1):47-53. PubMed PMID: 655110.
19: Rifkin RD, Sharma SC, Spraragen S, Claunch B, Shackford H, Patton R. Detection of coronary artery disease by vasodilator thallium imaging of the heart with amyl nitrite inhalation: a pilot study. Clin Cardiol. 1991 Jan;14(1):43-8. PubMed PMID: 1673366.
20: Macefield G, Nail BS. Tachypnoeic response to amyl nitrite inhalation in the rabbit. Respir Physiol. 1985 Nov;62(2):169-79. PubMed PMID: 2867589.

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